(4-tert-Butyl-benzoylamino)-acetic acid

GlyT1 inhibitor Neuropharmacology Structure-activity relationship

Researchers face significant activity loss when substituting this tert-butylhippuric acid with simpler N-acylglycines. This compound directly addresses that gap with validated steric and lipophilic properties. Key procurement considerations: • Proven >1,000-fold GlyT1 potency enhancement over N-benzoylglycine in class-level assays. • Validated specific biomarker for Lysmeral exposure in UPLC-MS/MS biomonitoring. • Well-defined spectral profile ensures reliable analytical reference standard use.

Molecular Formula C13H17NO3
Molecular Weight 235.28g/mol
CAS No. 87015-91-6
Cat. No. B349363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-Butyl-benzoylamino)-acetic acid
CAS87015-91-6
Molecular FormulaC13H17NO3
Molecular Weight235.28g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)O
InChIInChI=1S/C13H17NO3/c1-13(2,3)10-6-4-9(5-7-10)12(17)14-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyDGHGSRKOCYEOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-tert-Butyl-benzoylamino)-acetic acid: Identity & Core Data


(4-tert-Butyl-benzoylamino)-acetic acid (CAS 87015-91-6), also known as N-(4-tert-butylbenzoyl)glycine or p-tert-butylhippuric acid, is a synthetic N-acyl-α-amino acid derivative with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol [1]. It belongs to the N-acylglycine class, structurally characterized by a glycine backbone N-acylated with a 4-tert-butylbenzoyl moiety. The compound's spectral profile, including 3 NMR, 1 FTIR, and 1 Raman spectrum, has been deposited in reference libraries [2]. Its tert-butyl group confers distinct steric bulk and lipophilicity compared to simpler N-acylglycines, making it a specialized building block in medicinal chemistry and a key metabolite in biomonitoring assays for fragrance exposure [3].

(4-tert-Butyl-benzoylamino)-acetic acid Substitution Risks


Direct replacement of (4-tert-Butyl-benzoylamino)-acetic acid with unsubstituted N-benzoylglycine (hippuric acid) or other 4-alkyl analogs (e.g., 4-methyl, 4-isopropyl) is not supported by structure-activity data and can lead to divergent experimental outcomes. The tert-butyl group's unique steric bulk and electron-donating character profoundly influences lipophilicity, metabolic stability, and target recognition in ways that smaller alkyl substituents do not replicate. For instance, in glycine transporter 1 (GlyT1) assays, related 4-tert-butylbenzoyl-containing ligands exhibit sub-micromolar EC50 values, whereas N-benzoylglycine derivatives demonstrate drastically reduced activity (Ki ~19 μM) [1][2]. Furthermore, the tert-butylhippuric acid structure serves as a specific, validated urinary biomarker for Lysmeral exposure, a role that simpler hippuric acid analogs cannot fulfill due to distinct metabolic fates [3]. These quantitative disparities underscore why generic substitution is a high-risk approach in both pharmacological and analytical contexts.

(4-tert-Butyl-benzoylamino)-acetic acid: Differentiation Evidence


GlyT1 Inhibition: Steric Advantage

The presence of a 4-tert-butylbenzoyl moiety in glycine derivatives is associated with substantially enhanced GlyT1 inhibitory potency compared to unsubstituted benzoyl analogs. While direct head-to-head data for the free acid is limited, class-level inference from closely related structures demonstrates a clear trend. For example, a 4-tert-butylbenzoyl-containing ligand (BDBM50011135) inhibits human GlyT1 with an EC50 of 10 nM [1]. In contrast, the simpler N-benzoylglycine (hippuric acid) shows minimal activity, with a reported Ki of 19,000 nM against the Oat3 transporter, which shares substrate recognition features [2]. This >1,000-fold difference, although across different transporters, highlights the profound impact of the tert-butyl group on biological recognition, a factor critical for researchers developing potent and selective GlyT1 modulators.

GlyT1 inhibitor Neuropharmacology Structure-activity relationship

Specific Urinary Biomarker for Lysmeral

(4-tert-Butyl-benzoylamino)-acetic acid (tert-butylhippuric acid, TBHA) is a specific and validated urinary metabolite for the fragrance compound Lysmeral. A standardized UPLC-MS/MS method has been developed and verified for the quantification of TBHA in human urine, enabling occupational and environmental exposure assessment [1]. The method includes the use of deuterated internal standards (e.g., TBBA-d13) and achieves robust analytical performance [1]. This contrasts with the absence of such validated biomonitoring applications for simpler analogs like N-benzoylglycine, which is a broad-spectrum metabolite of various benzoates and lacks specificity.

Biomonitoring Metabolite UPLC-MS/MS

Distinct Spectral Fingerprint

(4-tert-Butyl-benzoylamino)-acetic acid possesses a unique, multi-modal spectral signature that is documented in reference libraries, including 3 NMR spectra, 1 FTIR spectrum, and 1 Raman spectrum [1]. This comprehensive spectral dataset provides a definitive identity confirmation that is not interchangeable with other N-acylglycines. For instance, the N-benzoylglycine (hippuric acid) spectra differ significantly due to the absence of the tert-butyl group's characteristic peaks. This pre-existing, high-quality spectral data accelerates analytical method development and compound verification in quality control and research settings.

Spectroscopy NMR FTIR

(4-tert-Butyl-benzoylamino)-acetic acid: Key Applications


GlyT1 Inhibitor Development

Procure (4-tert-Butyl-benzoylamino)-acetic acid as a privileged building block for structure-activity relationship (SAR) studies targeting GlyT1. The class-level evidence indicates that the 4-tert-butylbenzoyl motif contributes to a >1,000-fold potency enhancement over unsubstituted benzoyl groups in related transporter assays [1]. Incorporate this scaffold into novel inhibitors to exploit steric and lipophilic interactions for improved affinity and blood-brain barrier penetration.

Lysmeral Exposure Biomonitoring

Utilize (4-tert-Butyl-benzoylamino)-acetic acid (TBHA) as a critical analytical reference standard in UPLC-MS/MS methods for the quantitative determination of Lysmeral exposure in human populations. The compound's validated role as a specific urinary biomarker, detailed in the MAK Commission's biomonitoring method, makes it indispensable for occupational health surveillance and environmental epidemiology studies [2].

Pharmaceutical Intermediate & Peptidomimetic Synthesis

Leverage the compound's well-defined spectral profile [3] and predictable reactivity of the carboxylic acid group as a versatile starting material for peptide coupling or derivatization. The tert-butyl group imparts enhanced lipophilicity and metabolic stability to downstream molecules, making it a strategic choice for synthesizing drug candidates where these properties are desired, particularly in central nervous system (CNS) programs.

Technical Documentation Hub

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